molecular formula C11H16N2O3 B2688425 (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid CAS No. 1808320-08-2

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid

Katalognummer: B2688425
CAS-Nummer: 1808320-08-2
Molekulargewicht: 224.26
InChI-Schlüssel: GLCZJVBGCBLVOP-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole heterocycle linked to an oxane (tetrahydropyran) ring bearing a carboxylic acid functional group, a structure reminiscent of privileged scaffolds used in developing pharmacologically active agents . The presence of the carboxylic acid group makes it a versatile building block for synthetic chemistry . Researchers can employ this moiety to create amide bonds for the synthesis of more complex molecules, such as pyrazole carboxamides, which are known to exhibit various biological activities . The specific three-dimensional (2R,3R) stereochemistry of the oxane ring is critical for selective interactions with biological targets, making this enantiomerically pure compound particularly valuable for studying stereospecific binding and mechanism of action. Pyrazole derivatives are extensively investigated for their potential as therapeutic agents and are common components in compound libraries for high-throughput screening . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-13-7-8(6-12-13)10-9(11(14)15)4-3-5-16-10/h6-7,9-10H,2-5H2,1H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZJVBGCBLVOP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid typically involves the construction of the pyrazole ring followed by the formation of the oxane ring. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable oxane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines (NH₂R) or thiols (SHR) under basic conditions.

Major Products

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The oxane ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Pyrazole Oxane Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications
(2R,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid Ethyl (C₂H₅) Carboxylic acid (C3) C₁₁H₁₆N₂O₃ 224.26 Higher lipophilicity vs. methyl analogs
rac-(2R,3R)-2-(1-Methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid Methyl (CH₃) Carboxylic acid (C3) C₁₀H₁₄N₂O₃ 210.23 Discontinued; lower steric hindrance
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid None (isopropyl on oxane) Propan-2-yl (C3H₇) C₉H₁₆O₃ 172.23 Agrochemical/pharmaceutical versatility
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid Methyl (CH₃) Furan-2-yl (C₄H₃O) C₁₀H₁₀N₂O₃ 206.20 Heterocyclic diversity; R&D applications
Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde Ethyl (C₂H₅) Aldehyde (C3) C₁₁H₁₆N₂O₂ 208.26 Reactive aldehyde group for synthesis
Key Observations:
  • Ethyl vs. Methyl Substituents: The ethyl group in the target compound increases lipophilicity compared to its methyl analog (210.23 g/mol vs.
  • Carboxylic Acid vs. Aldehyde : Replacement of the carboxylic acid with an aldehyde () eliminates hydrogen-bonding capacity, altering reactivity and biological target interactions .
  • Heterocyclic Diversity : Compounds like 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid () demonstrate how alternative heterocycles (e.g., furan) modulate electronic properties and solubility .

Stereochemical Considerations

The (2R,3R) configuration in the target compound and its racemic analogs (e.g., ) dictates spatial orientation of functional groups. For example, the trans configuration in ’s methyl analog may affect intermolecular interactions in crystal packing or protein binding.

Biologische Aktivität

Overview

(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is a chiral compound characterized by its unique structural features, which include a pyrazole ring and an oxane (tetrahydropyran) moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • IUPAC Name : (2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carboxylic acid
  • Molecular Formula : C11H16N2O3
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 1807941-19-0

The biological activity of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid is believed to stem from its interaction with various molecular targets. The pyrazole ring can engage with enzymes or receptors, potentially modulating their activity. The oxane ring may enhance binding affinity and specificity, making the compound a candidate for further pharmacological exploration.

Antimicrobial Properties

Recent studies have indicated that (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Cell Line IC50 (µM) Effect on Cell Cycle
HeLa25G0/G1 phase arrest
MCF730Induction of apoptosis

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also showed potential in biofilm disruption.

Study 2: Cancer Cell Apoptosis

Another investigation focused on the anticancer properties of this compound in breast cancer models. The findings revealed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis.

Comparison with Similar Compounds

To contextualize the biological activity of (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, comparisons were made with similar compounds:

Compound Antimicrobial Activity Anticancer Activity
(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acidModerateLow
(2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)oxane-3-carboxylic acidHighModerate

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid?

  • Methodology : A common approach involves multi-step reactions starting from a methyl ester precursor. For example, hydrolysis of methyl (2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carboxylate under acidic conditions (e.g., 36.5% HCl in water at 93–96°C for 17 hours) yields the carboxylic acid. Subsequent purification steps include pH adjustment, solvent extraction (e.g., 10% isopropanol/dichloromethane), and recrystallization from ethanol/ethyl acetate .
  • Key Considerations : Ensure inert atmospheric conditions during palladium-catalyzed coupling steps to avoid side reactions .

Q. How is the purity of the compound validated after synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
  • Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants (e.g., JJ-values for oxane ring protons) and chiral center assignments.
  • Elemental Analysis : Match calculated and observed C/H/N ratios to validate molecular composition .

Q. What solvents and reaction conditions optimize ester-to-acid conversion?

  • Optimal Conditions : Hydrolysis in aqueous HCl (36.5%) at 93–96°C for 17 hours achieves >90% conversion. Polar aprotic solvents like DMF or THF are avoided due to competing side reactions (e.g., ester decomposition) .

Advanced Research Questions

Q. How can stereochemical integrity at the (2R,3R) centers be maintained during synthesis?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (2R,3R)-oxane precursors) to prevent racemization.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., tert-butyl XPhos) in palladium-catalyzed coupling steps to preserve configuration .
  • X-ray Crystallography : Confirm absolute configuration using SHELXL for single-crystal refinement .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR peaks)?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals by correlating through-space and through-bond interactions.
  • Dynamic NMR : Investigate conformational flexibility of the oxane ring at variable temperatures.
  • Crystallographic Validation : Resolve ambiguities via X-ray diffraction, leveraging SHELX programs for structure refinement .

Q. How does the pyrazole substituent influence the compound’s physicochemical properties?

  • Methodology :

  • Comparative Studies : Synthesize analogs with modified pyrazole groups (e.g., 1-methyl vs. 1-ethyl) and measure logP (octanol/water partition coefficient) and pKa via potentiometric titration.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to correlate substituent electronic effects with acidity and solubility .

Q. What strategies mitigate low yields in multi-step syntheses (e.g., <50% overall yield)?

  • Methodology :

  • Step Optimization : Screen catalysts (e.g., Pd(OAc)2_2) and bases (e.g., Cs2_2CO3_3) for coupling steps to improve efficiency.
  • In Situ Monitoring : Employ LC-MS or 1H^1H-NMR to identify bottlenecks (e.g., incomplete hydrolysis or byproduct formation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.